molecular formula C23H18FN5O3 B2436368 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922137-53-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2436368
CAS No.: 922137-53-9
M. Wt: 431.427
InChI Key: XKEQGGSBKSEZJG-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O3 and its molecular weight is 431.427. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

A study investigated a series of compounds, including pyrazolopyrimidines derivatives, for their potential as anticancer and anti-5-lipoxygenase agents. These compounds exhibited cytotoxic effects against certain cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Solid-Phase Synthetic Method for Compound Library

A novel solid-phase synthetic method was developed to create a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This approach facilitated the synthesis of a range of biologically active compounds based on the pyrazolopyrimidine scaffold (Heo & Jeon, 2017).

Synthesis of Fluorocontaining Derivatives

Research focused on synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including the reaction with primary and secondary amines to form various amides (Eleev, Kutkin, & Zhidkov, 2015).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB, an enzyme critical for bacterial DNA replication (Jeankumar et al., 2013).

Pyrazolo[3,4-d]pyrimidine Ribonucleosides

Studies on various pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their potential biological activities, including antiviral and antitumor effects. Some of these compounds demonstrated significant activity against measles and leukemia in vitro (Petrie et al., 1985).

Antitumor Pyrazolo[3,4-d]pyrimidine Analogues

Research into pyrazolo[3,4-d]pyrimidine analogues of antitumor agents showed that some compounds possess in vitro cell growth inhibitory activity, highlighting their potential in cancer treatment (Taylor & Patel, 1992).

HIV Integrase Inhibitors

The compound raltegravir monohydrate, an HIV integrase inhibitor, was structurally analyzed. It represents a significant development in the treatment of HIV, demonstrating the applicability of such compounds in antiviral therapy (Yamuna et al., 2013).

Synthesis of Novel PET Agents for Imaging IRAK4 Enzyme

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was reported as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation, indicating its use in diagnostic imaging (Wang et al., 2018).

Mechanism of Action

Mode of Action

To understand the mode of action, let’s dissect the compound’s structure:

Given these features, we can speculate on possible interactions:

Result of Action

The molecular and cellular effects depend on the compound’s targets:

Action Environment

Environmental factors influence drug efficacy:

Remember, this compound’s true secrets lie hidden in lab experiments and clinical trials. Researchers continue to unravel its mysteries, and someday, we’ll have a comprehensive understanding. Until then, let’s appreciate the intricate dance of molecules! 🧪🔬 .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c24-18-7-3-1-6-16(18)13-28-14-26-21-17(23(28)31)12-27-29(21)10-9-25-22(30)20-11-15-5-2-4-8-19(15)32-20/h1-8,11-12,14H,9-10,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEQGGSBKSEZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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